(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a chiral fluorinated amino acid derivative. The presence of the fluorine atom in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry. This compound is particularly interesting due to its stereochemistry, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the reaction of trans-4-hydroxyproline with fluorinating agents under controlled conditions. For instance, the use of trifluoroacetimidoyl chlorides in the presence of titanium dioxide nanoparticles as a catalyst and sodium bicarbonate as a base has been reported .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to achieve these goals. The specific details of industrial processes are often proprietary, but they generally build on the principles established in laboratory-scale syntheses.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially changing its reactivity and interactions.
Substitution: The fluorine atom can be substituted with other groups under specific conditions, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group, such as an amine or hydroxyl group.
Scientific Research Applications
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target molecules . The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid: This enantiomer has similar properties but may exhibit different biological activity due to its stereochemistry.
Proline derivatives: Compounds like trans-4-hydroxyproline share structural similarities and are used in similar applications.
Fluorinated amino acids: Other fluorinated amino acids, such as 4-fluorophenylalanine, also exhibit unique properties due to the presence of fluorine.
Uniqueness
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMENIDGOELV-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427477 | |
Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131176-02-8 | |
Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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